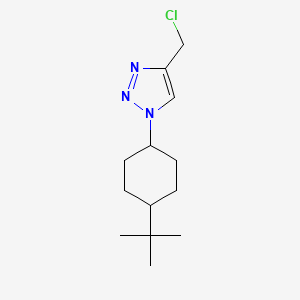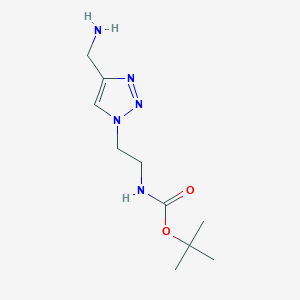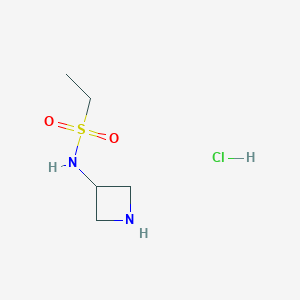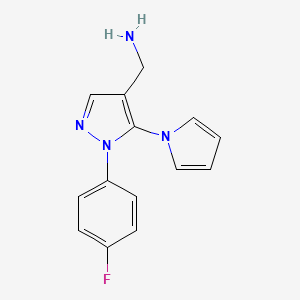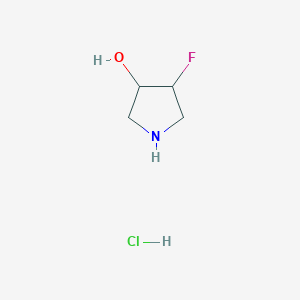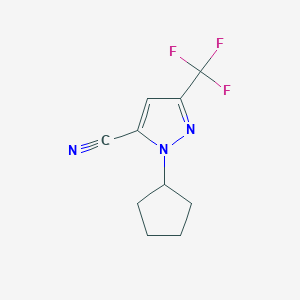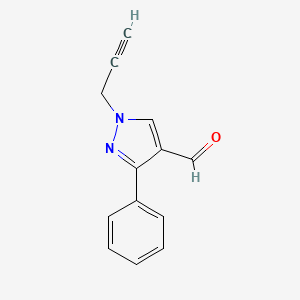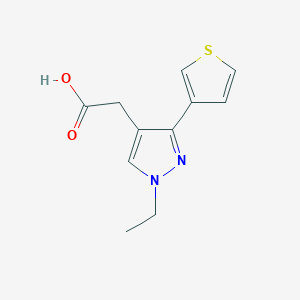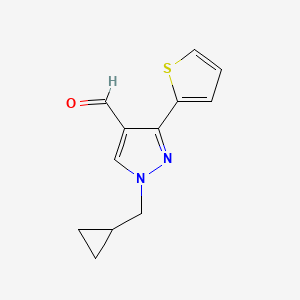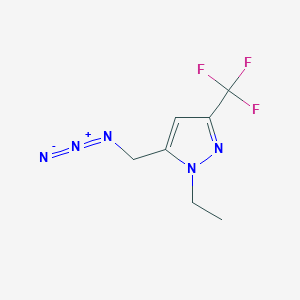
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole
概要
説明
The compound “5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its ability to alter the chemical properties of molecules, often increasing their stability and reactivity . The azidomethyl group (-CH2N3) is a type of azide functional group, which is often used in click chemistry due to its high reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the pyrazole ring, the trifluoromethyl group, and the azidomethyl group. Each of these groups contributes to the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the trifluoromethyl and azidomethyl groups. Trifluoromethyl groups are known to influence the reactivity of compounds, often making them more reactive . Azides are highly reactive and can participate in a variety of reactions, including click reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .作用機序
Target of Action
Compounds with similar structures, such as trifluridine and trifluoperazine , have been shown to interact with various targets. Trifluridine, for instance, is a nucleoside metabolic inhibitor that targets DNA replication in cancer cells . Trifluoperazine, on the other hand, blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain .
Mode of Action
Based on the structural similarity to trifluoperazine, it could potentially interact with its targets by blocking certain receptors, thus affecting various physiological processes .
Biochemical Pathways
For instance, trifluridine is incorporated into DNA, disrupting DNA function during cell replication .
Pharmacokinetics
Similar compounds like 5-fluorouracil have been shown to have a short plasma half-life and rapid elimination after parenteral administration .
実験室実験の利点と制限
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole has several advantages and limitations for lab experiments. One of the main advantages is its reactivity and selectivity. This compound is highly reactive and can be used in a variety of reactions. In addition, this compound is highly selective, making it ideal for use in organic synthesis. However, this compound is also highly toxic, and should be handled with care. In addition, this compound can be difficult to store, as it is unstable in air and light.
将来の方向性
There are several potential future directions for the use of 5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole. One potential direction is the development of new methods for synthesizing this compound. This could include the development of new catalysts or the use of alternative reaction conditions. In addition, there is potential to develop new applications for this compound, such as drug delivery and enzyme inhibition. Finally, there is potential to study the biochemical and physiological effects of this compound, as well as its potential toxicity.
科学的研究の応用
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in peptide synthesis, and as a linker in click chemistry. In addition, this compound has been studied for its potential biological applications, such as drug delivery and enzyme inhibition.
Safety and Hazards
特性
IUPAC Name |
5-(azidomethyl)-1-ethyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N5/c1-2-15-5(4-12-14-11)3-6(13-15)7(8,9)10/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXNALRVAFZORM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(F)(F)F)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2,2,2-trifluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B1482975.png)

